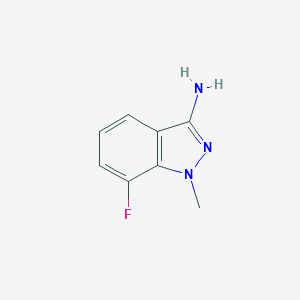

7-Fluoro-1-methyl-1H-indazol-3-ylamine

説明

7-Fluoro-1-methyl-1H-indazol-3-ylamine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the indazole ring, along with an amine group at the 3rd position. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoroaniline.

Formation of Hydrazone: 2-Fluoroaniline is reacted with methylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper acetate, to form the indazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: 7-Fluoro-1-methyl-1H-indazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar aprotic solvents.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : CHFN

Molecular Weight : 165.17 g/mol

CAS Number : 171809-14-6

The unique structural features of 7-Fluoro-1-methyl-1H-indazol-3-ylamine include a fluorine atom at the 7th position, a methyl group at the 1st position, and an amine group at the 3rd position of the indazole ring. This configuration enhances its lipophilicity and potential interactions with various biological targets.

Medicinal Chemistry

This compound is primarily investigated for its anticancer properties . It has shown potential in inhibiting various cancer cell lines, with studies indicating its capability to induce apoptosis and inhibit cell proliferation. For instance, it demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line, suggesting significant antitumor activity .

Biological Studies

This compound is utilized in biological assays to explore its effects on cellular pathways. Research indicates that it may inhibit key signaling pathways involved in cancer progression, including the inhibition of specific kinases such as Bcl2 family members and modulation of the p53/MDM2 pathway .

Chemical Biology

In chemical biology, this compound serves as a tool for probing biological systems. Its ability to interact with enzymes and receptors allows researchers to study the mechanisms of action of various biomolecules .

Material Science

The compound is also applied in material science for synthesizing novel materials with unique electronic and optical properties. Its role as a building block in the development of advanced materials is being explored due to its unique chemical properties .

Case Study 1: Anticancer Activity

A study focused on indazole derivatives synthesized various compounds, including this compound, which were screened against human cancer cell lines using MTT assays. The results highlighted its potent activity against K562 cells, reinforcing its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research analyzing the SAR of indazole derivatives revealed that modifications at specific positions significantly affect biological activity. The presence of fluorine at the 7th position was found to enhance permeability and interaction with target proteins, making it a critical feature for its efficacy .

作用機序

The mechanism of action of 7-Fluoro-1-methyl-1H-indazol-3-ylamine involves its interaction with specific molecular targets:

類似化合物との比較

- 6-Fluoro-1-methyl-1H-indazol-3-amine

- 5-Fluoro-1-methyl-1H-indazol-3-amine

- 4-Fluoro-1-methyl-1H-indazol-3-amine

Comparison:

- Structural Differences: The position of the fluorine atom varies among these compounds, which can influence their chemical reactivity and biological activity.

- Biological Activity: While all these compounds exhibit some level of biological activity, 7-Fluoro-1-methyl-1H-indazol-3-ylamine is unique in its specific inhibition of certain kinases, making it a promising candidate for anticancer research .

生物活性

Overview

7-Fluoro-1-methyl-1H-indazol-3-ylamine is a heterocyclic compound belonging to the indazole family, characterized by a fluorine atom at the 7th position, a methyl group at the 1st position, and an amine group at the 3rd position of the indazole ring. This compound has garnered attention due to its diverse biological activities, particularly in anticancer research, anti-inflammatory effects, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound exhibits unique biochemical properties attributed to the presence of the fluorine atom, which enhances its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to affect apoptosis and cell cycle regulation, potentially through inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. The concentration-dependent effects on cancer cell lines highlight its potential as an anticancer agent.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | N/A |

| K562 (Leukemia) | 5.15 | 6.45 |

| PC-3 (Prostate) | 15.0 | N/A |

| Hep-G2 (Liver) | 3.32 | N/A |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a selectivity index of 6.45 against K562 cells compared to normal HEK-293 cells, suggesting a favorable therapeutic window .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression.

- Apoptosis Induction : It promotes apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies

In a study focused on indazole derivatives, researchers synthesized various compounds and evaluated their activity against human cancer cell lines using MTT assays. Among these derivatives, this compound showed promising results, particularly against the K562 leukemia cell line with an IC50 value of 5.15 µM .

Another study highlighted the structure-activity relationship (SAR) of indazole derivatives, indicating that modifications at specific positions significantly affect their biological activity. The presence of fluorine at the 7th position was found to enhance permeability and interaction with target proteins .

Comparison with Similar Compounds

To understand its unique biological profile, it is essential to compare this compound with other indazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6-Fluoro-1-methyl-1H-indazol | 10.0 | Kinase Inhibition |

| 5-Fluoro-1-methyl-1H-indazol | 20.0 | Apoptosis Induction |

| 7-Fluoro-1-methyl-1H-indazol | 5.15 | Apoptosis & Cell Cycle Arrest |

The data suggests that while all compounds exhibit some level of biological activity, 7-Fluoro-1-methyl-1H-indazol stands out for its specific inhibition of certain kinases and its potent antitumor effects .

特性

IUPAC Name |

7-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDIFLCLNBYPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570384 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-14-6 | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。